![molecular formula C14H17NO2S B14307177 2-[(4-Methylbenzene-1-sulfonyl)methylidene]hexanenitrile CAS No. 112033-31-5](/img/structure/B14307177.png)
2-[(4-Methylbenzene-1-sulfonyl)methylidene]hexanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(4-Methylbenzene-1-sulfonyl)methylidene]hexanenitrile: is a complex organic compound with a unique structure. It contains a hexanenitrile backbone, which is substituted by a benzene ring bearing a sulfonyl group (SO₂CH₃) at the para position. The compound’s systematic name reflects this substitution pattern.
Vorbereitungsmethoden
Synthetic Routes
The synthesis of this compound involves electrophilic aromatic substitution on a benzene ring. Here’s a general outline of the synthetic route:
-
Formation of 4-Methylbenzylsulfonyl Chloride
- Start with toluene (methylbenzene).
- React toluene with chlorosulfonic acid (SO₂Cl) to form 4-methylbenzylsulfonyl chloride (also known as benzenesulfonyl chloride, 4-methyl-).
- The reaction proceeds via electrophilic aromatic substitution.
- The resulting compound has the formula C₇H₇ClO₂S .
-
Methylation and Cyanation
- React 4-methylbenzylsulfonyl chloride with sodium cyanide (NaCN) to introduce the cyano group (CN) at the benzylic position.
- The product is 2-[(4-Methylbenzene-1-sulfonyl)methylidene]hexanenitrile.
Industrial Production
Industrial production methods may involve variations of the above synthetic route, optimized for efficiency and scalability.
Analyse Chemischer Reaktionen
Reactivity
Electrophilic Aromatic Substitution (EAS): The benzene ring in this compound undergoes EAS reactions due to its aromaticity.
Common Reagents: Chlorosulfonic acid (for sulfonyl chloride formation), sodium cyanide (for cyano group introduction), and other electrophiles.
Major Products: The major product is 2-[(4-Methylbenzene-1-sulfonyl)methylidene]hexanenitrile.
Wissenschaftliche Forschungsanwendungen
This compound finds applications in various fields:
Chemistry: As a versatile building block for organic synthesis.
Biology: Potentially as a pharmacophore or probe in drug discovery.
Medicine: Investigated for its biological activity (e.g., antimicrobial, anti-inflammatory, or anticancer properties).
Industry: Used in the synthesis of specialty chemicals.
Wirkmechanismus
The exact mechanism of action depends on the specific context (e.g., biological or chemical). the sulfonyl group may play a role in modulating reactivity or binding interactions.
Vergleich Mit ähnlichen Verbindungen
While I don’t have specific information on closely related compounds, researchers often compare this compound with structurally similar molecules to understand its unique features.
Eigenschaften
CAS-Nummer |
112033-31-5 |
|---|---|
Molekularformel |
C14H17NO2S |
Molekulargewicht |
263.36 g/mol |
IUPAC-Name |
2-[(4-methylphenyl)sulfonylmethylidene]hexanenitrile |
InChI |
InChI=1S/C14H17NO2S/c1-3-4-5-13(10-15)11-18(16,17)14-8-6-12(2)7-9-14/h6-9,11H,3-5H2,1-2H3 |
InChI-Schlüssel |
KLTIGYJXFWNGID-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(=CS(=O)(=O)C1=CC=C(C=C1)C)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


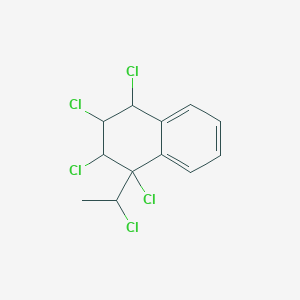
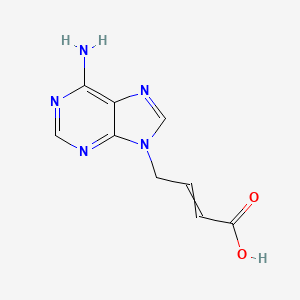
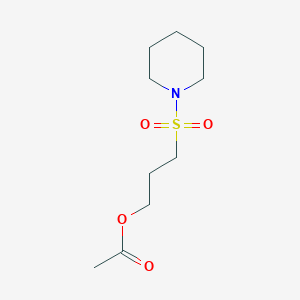

![2,6-Dichloro-3-[(2-methyl-4-nitrophenyl)methyl]pyridine](/img/structure/B14307122.png)
![N-{2-[(2-Amino-2-oxoethyl)sulfanyl]ethyl}hex-2-enamide](/img/structure/B14307126.png)
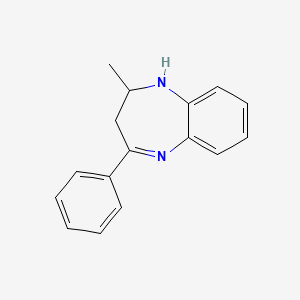
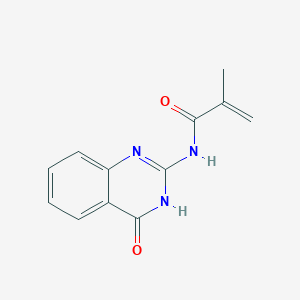

![1-[Dimethyl(phenyl)germyl]ethan-1-one](/img/structure/B14307144.png)
![(1E)-N'-[(3-Methoxyphenyl)methyl]-N,N-dimethylethanimidamide](/img/structure/B14307156.png)
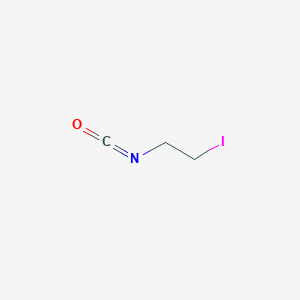
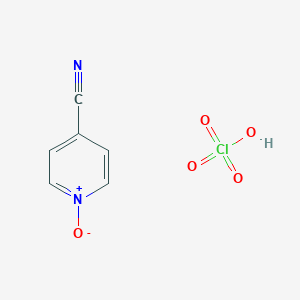
![N-Cyclohexyl-N'-[3-(piperidin-1-yl)propyl]urea](/img/structure/B14307164.png)
